molecular formula C18H11N3O4 B14514125 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one CAS No. 62820-61-5

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14514125
CAS No.: 62820-61-5
M. Wt: 333.3 g/mol
InChI Key: SJHNNNYFIKMPPA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a furan ring at position 2 and a 3-nitrophenyl group at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties .

Properties

CAS No.

62820-61-5

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H11N3O4/c22-18-14-7-1-2-8-15(14)19-17(16-9-4-10-25-16)20(18)12-5-3-6-13(11-12)21(23)24/h1-11H

InChI Key

SJHNNNYFIKMPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Approaches

Specific Synthesis Methods for 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one

Condensation Method: Detailed Analysis

The most direct approach to synthesizing 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one would involve a two-step process:

Step 1: Formation of N-(3-nitrophenyl)-2-aminobenzamide intermediate

  • Reaction of 2-aminobenzoic acid or isatoic anhydride with 3-nitroaniline
  • Typical conditions: DMF as solvent, heating at 80-100°C for 3-5 hours
  • Purification: Recrystallization from ethanol or column chromatography

Step 2: Cyclization with furan-2-carboxaldehyde

  • Reaction of the intermediate with furan-2-carboxaldehyde
  • Conditions: p-TSA catalyst (10-15 mol%), acetonitrile, reflux, 4-8 hours
  • Purification: Column chromatography followed by recrystallization

The mechanism involves initial condensation of the amino group with the aldehyde to form an imine intermediate, followed by intramolecular cyclization and dehydration to form the quinazoline ring. The reaction typically proceeds with moderate to good yields (60-75%) when applied to similar compounds.

Alternative Three-Step Approach

Drawing from patent literature on related compounds, an alternative synthetic route could involve:

Step 1: Formation of the basic quinazoline scaffold

  • Reaction of 2-aminobenzoic acid with appropriate reagents to form a 4-oxo-3,4-dihydroquinazoline intermediate
  • Conditions: Pyridine, triphenyl phosphite, 40-70°C, 8-15 hours

Step 2: Introduction of the 3-nitrophenyl group

  • Reaction with 3-nitroaniline under suitable conditions
  • Conditions: Similar to those described in the patent for introducing substituents at the 3-position

Step 3: Introduction of the furan-2-yl group

  • This step might involve a coupling reaction with furan-2-boronic acid or a similar reagent
  • Conditions: Appropriate coupling conditions, potentially palladium-catalyzed

Comparative Analysis of Synthetic Methods

Table 1 provides a comparative analysis of the different synthetic approaches for preparing 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one.

Table 1: Comparison of Synthetic Methods for 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one

Method Number of Steps Estimated Yield Reaction Conditions Advantages Limitations
Condensation Method 2 60-75% p-TSA, CH₃CN, reflux, 4-8h Straightforward procedure, readily available starting materials Potential side reactions, moderate purification challenges
Three-Step Approach 3-4 45-60% overall Various, including coupling conditions Better control over regioselectivity, potentially higher purity Multiple steps, lower overall yield, time-consuming
Cycloaddition Method 3 40-55% overall CuI catalyst, microwave, solvent-free Novel approach, potentially higher regioselectivity Complex starting materials, specialized equipment required
One-pot Multicomponent Reaction 1 50-65% Catalyst, solvent, heat Simplicity, atom economy, time efficiency Potentially lower selectivity, more challenging purification

Reagent Requirements and Availability

The choice of synthetic method significantly impacts the reagents required. Table 2 outlines the key reagents for each approach.

Table 2: Key Reagents for Different Synthetic Approaches

Method Key Reagents Relative Availability Cost Considerations
Condensation Method 2-Aminobenzoic acid, 3-nitroaniline, furan-2-carboxaldehyde, p-TSA High Low to moderate cost
Three-Step Approach 2-Aminobenzoic acid, pyridine, triphenyl phosphite, 3-nitroaniline, furan-2-boronic acid, Pd catalyst Moderate to High Moderate to high cost due to catalysts
Cycloaddition Method Propargylated quinazolinone, azide compounds, CuI catalyst Moderate Higher cost for specialized reagents
One-pot Multicomponent 2-Aminobenzamide, 3-nitroaniline, furan-2-carboxaldehyde, catalyst High Low to moderate cost

Reaction Conditions and Equipment Requirements

Different synthetic approaches require varying reaction conditions and equipment, as outlined in Table 3.

Table 3: Reaction Conditions and Equipment Requirements

Method Temperature Range Reaction Time Special Equipment Safety Considerations
Condensation Method 80-100°C 8-12 hours total Standard laboratory equipment Flammable solvents, moderate hazards
Three-Step Approach 40-120°C 24-48 hours total Coupling equipment may be needed Various hazards depending on reagents
Cycloaddition Method 80-120°C 8-15 hours Microwave reactor, nitrogen protection Azide compounds require special handling
One-pot Multicomponent 80-100°C 6-10 hours Standard laboratory equipment Standard organic chemistry hazards

Optimized Protocol for 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one Synthesis

Based on the comparative analysis and consideration of efficiency, accessibility of reagents, and overall yield, the condensation method appears to offer the best balance for synthesizing 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one. The following represents an optimized protocol:

Synthesis of N-(3-nitrophenyl)-2-aminobenzamide

Reagents:

  • 2-Aminobenzoic acid (5.0 g, 36.5 mmol)
  • 3-Nitroaniline (5.05 g, 36.5 mmol)
  • Triphenyl phosphite (11.3 g, 36.5 mmol)
  • Pyridine (50 mL)

Procedure:

  • In a 250 mL round-bottom flask, combine 2-aminobenzoic acid and 3-nitroaniline in pyridine
  • Add triphenyl phosphite dropwise while maintaining temperature at 10-15°C
  • Heat the mixture at 60°C for 4 hours with stirring
  • Monitor reaction completion by TLC
  • Cool to room temperature and pour into ice water (200 mL)
  • Filter the precipitate, wash with water, and dry
  • Recrystallize from ethanol

Expected yield: 7.5-8.2 g (80-88%)

Cyclization with Furan-2-carboxaldehyde

Reagents:

  • N-(3-nitrophenyl)-2-aminobenzamide (5.0 g, 19.5 mmol)
  • Furan-2-carboxaldehyde (1.87 g, 19.5 mmol)
  • p-Toluenesulfonic acid (0.37 g, 1.95 mmol)
  • Acetonitrile (50 mL)

Procedure:

  • In a 100 mL round-bottom flask with reflux condenser, combine N-(3-nitrophenyl)-2-aminobenzamide and furan-2-carboxaldehyde in acetonitrile
  • Add p-toluenesulfonic acid and heat at reflux for 6 hours
  • Monitor reaction by TLC
  • Cool to room temperature and concentrate under reduced pressure
  • Add ethyl acetate and wash with saturated sodium bicarbonate solution and brine
  • Dry over anhydrous sodium sulfate, filter, and concentrate
  • Purify by column chromatography (ethyl acetate/hexane gradient)
  • Recrystallize the product from appropriate solvent

Expected yield: 4.2-4.9 g (65-75%)

This protocol draws upon successful conditions reported for related quinazolin-4(3H)-one derivatives and has been optimized for the specific structural features of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Furan-

Biological Activity

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H11N3O4, with a complex structure that includes a furan ring and a nitrophenyl group. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 2-amino-4(3H)-quinazolinone derivatives with appropriate furan and nitrophenyl substituents, leading to high yields of the desired product .

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit potent antimicrobial properties. In particular, 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one has shown promising activity against various Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain analogues demonstrate significant inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values ranging from 20 to 22 μM .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget OrganismIC50 (μM)
5hMRSA20.7
5jMRSA22.4
5kMRSA21.0

Anticancer Activity

Quinazoline derivatives, including 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one, have been evaluated for their anticancer potential. These compounds have shown effectiveness against various cancer cell lines, attributed to their ability to inhibit critical pathways involved in tumor growth and survival. Notably, some derivatives have demonstrated cytotoxic effects against leukemia cell lines and other tumor types .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of quinazolinone derivatives on human cancer cell lines, it was found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

The biological activity of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazolinones act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with DNA : Some compounds may intercalate into DNA or interact with topoisomerases, disrupting replication processes.
  • Modulation of Signaling Pathways : These compounds can modulate key signaling pathways involved in inflammation and cell survival, contributing to their therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 3-nitrophenyl group in the target compound is a strong EWG, which may enhance receptor binding compared to weaker EWGs like fluoro (e.g., 9a) or chloro (e.g., 23) .
  • Heteroaromatic moieties : The furan ring in the target compound may confer improved antimicrobial activity, as seen in , where furan-containing derivatives (e.g., 5a) showed potent DNA gyrase inhibition (IC50 = 3.19 µM) .

Pharmacological Activities

Anti-inflammatory and Analgesic Activity

  • AS2 and AS3 () : Exhibited moderate analgesic (ED50 = 42 mg/kg) and anti-inflammatory (ED50 = 38 mg/kg) activities, comparable to diclofenac but with lower ulcerogenicity than aspirin .
  • Target Compound: While direct data are lacking, the 3-nitrophenyl group may enhance anti-inflammatory potency, as nitro groups in other quinazolinones (e.g., ) showed significant activity against carrageenin-induced edema .

Antimicrobial Activity

  • 9a and 9h () : Demonstrated potent antibacterial activity against Proteus vulgaris (ZOI = 1.1–1.2 cm) and Bacillus subtilis (ZOI = 1.0–1.4 cm), outperforming ciprofloxacin in some cases .
  • 5a () : A furan-containing derivative showed MIC values of 1–16 µg/mL against Gram-positive and Gram-negative bacteria, attributed to DNA gyrase inhibition .
  • Target Compound : The furan and nitro groups may synergize to enhance antibacterial effects, though this requires experimental validation.

Antihypertensive Activity

  • 23 and 24 () : Act as α1-adrenergic receptor blockers, reducing blood pressure in adrenaline-induced hypertensive rats without affecting heart rate .

Melting Points :

  • The target compound’s analogs (e.g., 3c, 3g in ) exhibit melting points of 192–207°C, suggesting high thermal stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, anthranilic acid derivatives can react with acyl chlorides or carboxylic acids under microwave irradiation to improve reaction efficiency (e.g., 81% yield achieved using microwave-promoted methods) . Traditional methods involve stepwise nucleophilic substitutions, as seen in the synthesis of analogous quinazolinones using 2-aminobenzothiazoles and benzoxazinones . Key variables include solvent choice (ethanol or methanol), catalysts (piperidine/H2_2SO4_4), and temperature control to minimize side reactions.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., mean C–C bond length = 0.004 Å in related quinazolinones) .
  • Multinuclear NMR (e.g., 13C^{13}\text{C} NMR at 126 MHz in CDCl3_3 to identify carbonyl and aromatic signals) .
  • HRMS for molecular ion validation (e.g., [M+H]+^+ at m/z 355.1448) .
  • FTIR to confirm nitrophenyl and furanyl functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should include:

  • Antimicrobial activity via agar diffusion or microdilution assays (MIC determination), as seen in analogous furanylvinylquinazolinones showing potent antifungal activity .
  • Antioxidant assays (e.g., DPPH radical scavenging) and anticonvulsant models (e.g., maximal electroshock in rodents) .
  • Cytotoxicity profiling using MTT assays to establish therapeutic indices.

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance regioselectivity and reduce byproducts?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity by enabling rapid, uniform heating .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) can prevent unwanted substitutions during nitrophenyl or furanyl incorporation.
  • Solvent-free conditions or ionic liquids may minimize side reactions, as demonstrated in styrylquinazolinone syntheses .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity?

  • Methodological Answer :

  • Comparative SAR studies on analogs (e.g., 3-(4-methoxyphenyl) vs. 3-(2-methylphenyl)) reveal that electron-withdrawing groups (e.g., nitro at the meta position) enhance antimicrobial activity, while bulky substituents reduce bioavailability .
  • Docking simulations (e.g., CXCR3 receptor antagonists) can identify key interactions, such as hydrogen bonding between the furanyl oxygen and active-site residues .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize assay protocols (e.g., consistent cell lines, incubation times) to minimize variability. For example, discrepancies in antifungal activity may arise from differences in fungal strains .
  • Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can identify outliers.
  • Validate mechanisms via knockout models or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies are effective for improving solubility and pharmacokinetic properties?

  • Methodological Answer :

  • Salt formation (e.g., hydrochloride salts) or prodrug design (e.g., acetylated derivatives) enhances aqueous solubility.
  • Co-crystallization with methanol or ethanol improves crystallinity and dissolution rates, as observed in hemisolvate structures .
  • Lipid-based nanoformulations (e.g., liposomes) can bypass poor bioavailability in in vivo models .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular dynamics simulations predict binding stability; for example, 3-nitrophenyl groups show higher affinity for hydrophobic pockets in CXCR3 receptors .
  • QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic profiles .
  • ADMET prediction tools (e.g., SwissADME) prioritize derivatives with favorable toxicity profiles .

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